(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
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Overview
Description
(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a sulfonyl group, a piperazine ring, and an acetic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-bromophenylsulfonyl chloride, which is then reacted with piperazine to form 4-[(4-bromophenyl)sulfonyl]-1-piperazine. This intermediate is further reacted with acetic anhydride to yield the acetylated product. The final step involves the condensation of this intermediate with hydrazine and subsequent reaction with phenoxyacetic acid under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and piperazine groups on biological systems. It may serve as a precursor for designing molecules with potential therapeutic properties.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological activities
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it suitable for creating polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The piperazine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with applications in organic synthesis.
Acetylacetone: Another versatile compound used in various chemical reactions.
Diketene: Used in the synthesis of acetoacetic acid derivatives.
Uniqueness
(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the bromophenyl, sulfonyl, and piperazine groups distinguishes it from simpler compounds like ethyl acetoacetate and acetylacetone, offering more complex interactions and functionalities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23BrN4O6S |
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Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H23BrN4O6S/c22-17-5-7-18(8-6-17)33(30,31)26-11-9-25(10-12-26)14-20(27)24-23-13-16-3-1-2-4-19(16)32-15-21(28)29/h1-8,13H,9-12,14-15H2,(H,24,27)(H,28,29)/b23-13+ |
InChI Key |
BMHZOIMEPTWMKE-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2OCC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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